O-2545 hydrochloride

Descripción

Propiedades

IUPAC Name |

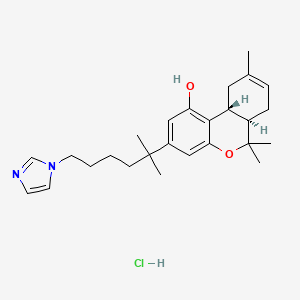

(6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O2.ClH/c1-18-8-9-21-20(14-18)24-22(29)15-19(16-23(24)30-26(21,4)5)25(2,3)10-6-7-12-28-13-11-27-17-28;/h8,11,13,15-17,20-21,29H,6-7,9-10,12,14H2,1-5H3;1H/t20-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHUCXYFAOTXLT-MUCZFFFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCN4C=CN=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCN4C=CN=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

O-2545 Hydrochloride: A Technical Profile of its Cannabinoid Receptor Binding Affinity

For Immediate Release

This technical guide provides an in-depth analysis of O-2545 hydrochloride, a synthetic cannabinoid agonist, focusing on its binding characteristics at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This document is intended for researchers, scientists, and professionals in the fields of pharmacology and drug development. O-2545 is noted for its high affinity for both receptor subtypes and its unique property of water solubility, which distinguishes it from many other cannabinoid compounds.[1][2][3]

Overview of this compound

O-2545 is a potent, non-selective cannabinoid receptor agonist developed for scientific research.[4] Structurally, it is an analog of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) modified to enhance its pharmacological properties.[3][4] A key feature of this compound is its water solubility, which facilitates its use in aqueous solutions for in vivo and in vitro studies without the need for organic solvents or emulsifying agents that can confound experimental results.[1][2][3] The compound has demonstrated high efficacy in animal models when administered intravenously or intracerebroventricularly.[2][3]

Quantitative Binding Affinity Profile

The binding affinity of this compound for human CB1 and CB2 receptors is typically determined through competitive radioligand binding assays. The affinity is expressed by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in the presence of a competing radioligand. A lower Kᵢ value indicates a higher binding affinity.

This compound demonstrates high, nanomolar affinity for both CB1 and CB2 receptors, classifying it as a potent dual agonist.[1][2][3][5] However, it exhibits a modest preference for the CB2 receptor.

| Receptor Subtype | Binding Affinity (Kᵢ) | Selectivity (CB1/CB2) |

| Cannabinoid Receptor 1 (CB1) | 1.5 nM[1][2][3][5] | \multirow{2}{*}{4.69-fold preference for CB2} |

| Cannabinoid Receptor 2 (CB2) | 0.32 nM[1][2][3][5] | |

| Table 1: Summary of this compound Binding Affinity at Cannabinoid Receptors. |

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of Kᵢ values for this compound is achieved using a competitive displacement assay. This method measures the ability of the unlabeled test compound (O-2545) to displace a radiolabeled ligand with known high affinity for the target receptors from its binding site. A standard protocol is outlined below.

Materials and Reagents

-

Receptor Source: Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing human recombinant CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940, a high-affinity, non-selective cannabinoid receptor agonist.[6]

-

Test Compound: this compound, dissolved in assay buffer.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl.

-

Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a potent, unlabeled cannabinoid agonist like WIN 55,212-2.

-

Apparatus: 96-well plates, FilterMate™ harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), and a liquid scintillation counter.[7]

Procedure

-

Membrane Preparation: Frozen cell membrane aliquots are thawed and resuspended in fresh, cold assay buffer. Protein concentration is determined via a BCA or similar protein assay.[7]

-

Assay Setup: The assay is conducted in 96-well plates with each condition performed in triplicate.[8]

-

Total Binding Wells: Contain receptor membranes, a fixed concentration of [³H]CP-55,940 (typically at or below its Kₑ value, e.g., 1.0 nM), and assay buffer.[6]

-

Non-Specific Binding (NSB) Wells: Contain receptor membranes, [³H]CP-55,940, and a saturating concentration of an unlabeled competitor (e.g., WIN 55,212-2) to block all specific binding.

-

Competition Wells: Contain receptor membranes, [³H]CP-55,940, and serial dilutions of this compound.

-

-

Incubation: The plates are incubated for 60-90 minutes at 30°C with gentle agitation to allow the binding reaction to reach equilibrium.[7]

-

Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[7]

-

Washing: The filters are immediately washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.[7]

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then quantified using a liquid scintillation counter.

-

Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of O-2545. The IC₅₀ value (the concentration of O-2545 that displaces 50% of the radioligand) is determined by fitting the data to a one-site competition model using non-linear regression. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.

Receptor Signaling Pathways

Both CB1 and CB2 receptors are Class A G-protein coupled receptors (GPCRs).[1] Upon activation by an agonist such as O-2545, they primarily couple to the Gᵢ/ₒ family of G-proteins.[2][5] This initiates a signaling cascade that modulates the activity of several intracellular effector systems.

The canonical signaling pathway involves:

-

G-Protein Activation: Agonist binding induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gᵢ/ₒ protein.

-

Effector Modulation: The activated Gαᵢ-GTP subunit and the Gβγ dimer dissociate and interact with downstream effectors.

-

Adenylyl Cyclase Inhibition: The primary action of Gαᵢ is the inhibition of the enzyme adenylyl cyclase.[2][5] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5]

-

Ion Channel Regulation: The Gβγ dimer can directly modulate ion channel activity. This typically involves the inhibition of voltage-gated Ca²⁺ channels and the activation of G-protein-coupled inwardly rectifying K⁺ (GIRK) channels.[9]

-

-

Downstream Effects: The reduction in cAMP levels decreases the activity of Protein Kinase A (PKA). The modulation of ion channels leads to changes in neuronal excitability and neurotransmitter release. The overall signaling cascade also influences other pathways, such as the mitogen-activated protein kinase (MAPK) cascade, which is involved in regulating gene expression and cell fate.[2][9]

Conclusion

This compound is a valuable pharmacological tool characterized by its high affinity for both CB1 and CB2 receptors, with a slight selectivity for CB2. Its water-soluble nature provides a significant advantage for experimental applications. The data presented herein, derived from standard radioligand binding assays, confirms its profile as a potent dual cannabinoid agonist, making it suitable for investigating the physiological and pathological roles of the endocannabinoid system.

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. New Insights in Cannabinoid Receptor Structure and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of select synthetic cannabinoid receptor agonist bias and selectivity between the type 1 and type 2 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

O-2545 Hydrochloride: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-2545 hydrochloride is a synthetic, water-soluble cannabinoid derivative that acts as a potent dual agonist for the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). Its high affinity and efficacy at both receptors, coupled with its advantageous water-soluble nature, make it a valuable research tool for investigating the endocannabinoid system.[1] This document provides an in-depth technical overview of the downstream signaling pathways activated by this compound, presenting key quantitative data, detailed experimental protocols for functional characterization, and visual diagrams of the molecular cascades involved.

Core Molecular Profile and Binding Affinity

O-2545 is a classical cannabinoid analog characterized by the incorporation of an imidazole moiety in the alkyl side chain, which confers water solubility to its hydrochloride salt.[1] It demonstrates high-affinity binding to both CB1 and CB2 receptors, with a notable preference for the CB2 receptor.

Table 1: Receptor Binding Affinity (Ki) of O-2545

| Receptor | Ki (nM) | Source |

| Cannabinoid Receptor 1 (CB1) | 1.5 | |

| Cannabinoid Receptor 2 (CB2) | 0.32 | |

| Note: Ki represents the inhibition constant, indicating the concentration of the ligand that will bind to 50% of the receptors in the absence of the endogenous ligand. A lower Ki value signifies higher binding affinity. |

Primary Transduction and G-Protein Activation

As a cannabinoid receptor agonist, the primary downstream signaling event initiated by O-2545 is the activation of heterotrimeric G-proteins. Both CB1 and CB2 receptors are canonically coupled to inhibitory G-proteins of the Gi/o family. The functional potency (EC50) and efficacy (Emax) of O-2545 in activating these G-proteins have been quantified using [³⁵S]GTPγS binding assays, which measure the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, upon receptor activation.

Table 2: Functional Activity ([³⁵S]GTPγS Binding) of O-2545

| Receptor Target | EC50 (nM) | Emax (% Stimulation vs. CP-55,940) | Source |

| Cannabinoid Receptor 1 (CB1) | 5.1 | 100% | Martin et al., 2006 |

| Cannabinoid Receptor 2 (CB2) | 1.1 | 100% | Martin et al., 2006 |

| Note: EC50 is the concentration of an agonist that provides 50% of the maximal response. Emax is the maximum response achievable by the agonist, here expressed as a percentage of the response induced by the standard full agonist CP-55,940. |

The data indicates that O-2545 is a full and highly potent agonist at both CB1 and CB2 receptors, capable of inducing maximal G-protein activation.

References

In Vivo Nociceptive Effects of O-2545 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-2545 hydrochloride is a potent, water-soluble, synthetic cannabinoid receptor agonist with high affinity for both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][2] Its water solubility offers a significant advantage in research settings, obviating the need for complex solvent formulations required for many other cannabinoid compounds. This technical guide provides a comprehensive overview of the in vivo effects of this compound on nociception, detailing its pharmacological characterization, experimental protocols, and the underlying signaling pathways. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Quantitative Analysis of Antinociceptive Effects

The antinociceptive properties of this compound have been evaluated in various rodent models of pain. The following tables summarize the quantitative data, including the median effective dose (ED50) values, from key studies.

Table 1: Antinociceptive Efficacy of this compound in Mice (Intravenous Administration)

| Nociceptive Assay | ED50 (mg/kg) | 95% Confidence Limits |

| Tail-Flick Test | 0.44 | 0.34 - 0.57 |

| Hot-Plate Test | 0.78 | 0.59 - 1.03 |

Table 2: Antinociceptive Efficacy of this compound in Mice (Intracerebroventricular Administration)

| Nociceptive Assay | ED50 (µg) | 95% Confidence Limits |

| Tail-Flick Test | 0.12 | 0.09 - 0.16 |

| Hot-Plate Test | 0.21 | 0.16 - 0.28 |

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments used to assess the antinociceptive effects of this compound.

Tail-Flick Test

Objective: To assess the spinal reflex response to a thermal nociceptive stimulus.

Animals: Male ICR mice (20-25 g).

Apparatus: A tail-flick apparatus with a radiant heat source.

Procedure:

-

Mice are gently restrained, and the distal portion of their tail is positioned over the radiant heat source.

-

The latency to flick or withdraw the tail from the heat is recorded automatically.

-

A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.

-

Baseline latencies are determined for each animal before drug administration.

-

This compound or vehicle is administered intravenously (i.v.) or intracerebroventricularly (i.c.v.).

-

Tail-flick latencies are measured at predetermined time points (e.g., 15, 30, 60, and 120 minutes) after drug administration.

-

The antinociceptive effect is calculated as the percentage of the maximum possible effect (%MPE).

Hot-Plate Test

Objective: To evaluate the supraspinal response to a thermal nociceptive stimulus.

Animals: Male ICR mice (20-25 g).

Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

Procedure:

-

Mice are placed on the heated surface of the hot-plate, and the latency to the first sign of nociception (e.g., hind paw licking, jumping) is recorded.

-

A cut-off time (typically 30-45 seconds) is used to prevent injury.

-

Baseline latencies are established for each mouse prior to treatment.

-

This compound or vehicle is administered (i.v. or i.c.v.).

-

Hot-plate latencies are re-evaluated at specific time intervals post-administration.

-

Data are expressed as the %MPE.

Formalin Test

Objective: To assess the response to a persistent chemical nociceptive stimulus, which has two distinct phases: an early (neurogenic) phase and a late (inflammatory) phase.

Animals: Male ICR mice (20-25 g).

Procedure:

-

Mice are pre-treated with this compound or vehicle.

-

A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of one hind paw.

-

Immediately after injection, the mice are placed in an observation chamber.

-

The amount of time the animal spends licking or biting the injected paw is recorded in two phases:

-

Phase 1 (Early Phase): 0-5 minutes post-injection.

-

Phase 2 (Late Phase): 15-30 minutes post-injection.

-

-

The total time spent licking or biting in each phase is used as a measure of nociception.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for In Vivo Nociception Assays

Caption: Workflow for assessing the antinociceptive effects of this compound.

Signaling Pathway of this compound in Nociception

This compound exerts its effects by activating CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability and neurotransmitter release, thereby producing analgesia.

Caption: CB1/CB2 receptor signaling pathway activated by this compound.

Conclusion

This compound demonstrates significant dose-dependent antinociceptive effects in various in vivo models of nociception. Its activity is mediated through the activation of both CB1 and CB2 receptors, leading to the modulation of key signaling pathways involved in pain perception. The water-soluble nature of this compound makes it a valuable tool for researchers investigating the therapeutic potential of cannabinoids in pain management. Further research is warranted to fully elucidate its clinical utility and safety profile.

References

O-2545 Hydrochloride: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

O-2545 hydrochloride is a notable compound in cannabinoid research due to its water-solubility, a characteristic that offers significant advantages in experimental settings over traditional lipid-soluble cannabinoids. As a potent dual agonist for CB1 and CB2 receptors, it serves as a valuable tool for investigating the physiological and pathophysiological roles of the endocannabinoid system. This guide synthesizes the current understanding of its interaction with the body (pharmacokinetics) and its effects on biological systems (pharmacodynamics), with a focus on quantitative data and experimental methodologies.

Pharmacokinetics

Comprehensive quantitative pharmacokinetic data for this compound, including parameters such as half-life, clearance, and volume of distribution, are not available in the peer-reviewed literature. The primary focus of published research has been on its pharmacological characterization.

Pharmacodynamics

The pharmacodynamic profile of this compound has been more extensively studied, revealing its potent activity as a cannabinoid receptor agonist.

Receptor Binding Affinity

This compound demonstrates high affinity for both CB1 and CB2 receptors. The equilibrium dissociation constant (Ki) values, which indicate the concentration of the ligand required to occupy 50% of the receptors, are summarized in the table below.

| Receptor | K_i_ (nM) |

| CB1 | 1.5[1][2][3] |

| CB2 | 0.32[1][2][3] |

| Table 1: Receptor Binding Affinity of this compound |

In Vitro Functional Activity

The functional activity of this compound as a cannabinoid receptor agonist has been demonstrated through various in vitro assays.

In studies using mouse brain membranes, O-2545 demonstrated the ability to inhibit forskolin-stimulated adenylyl cyclase activity, a hallmark of CB1 receptor agonism.

| Assay | Parameter | Value |

| Adenylyl Cyclase Inhibition | EC_50_ (nM) | 1.8 |

| % Inhibition | 55 | |

| Table 2: In Vitro Functional Activity of this compound |

In Vivo Pharmacological Effects

In vivo studies in mice have confirmed the potent cannabimimetic effects of this compound following both intravenous (i.v.) and intracerebroventricular (i.c.v.) administration.

| Test | Route of Administration | ED_50_ (mg/kg) |

| Locomotor Activity | i.v. | 0.12 |

| Antinociception (Tail-flick) | i.v. | 0.38 |

| Cataleptic-like Immobilization | i.v. | 0.25 |

| Hypothermia | i.v. | 0.28 |

| Table 3: In Vivo Potency of this compound in Mice |

Experimental Protocols

Receptor Binding Assays

-

Preparation of Membranes: Whole brains from mice are homogenized in a buffer solution. The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of this compound.

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined. The K_i_ value is then calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Assay

-

Membrane Preparation: Similar to the receptor binding assay, brain membranes are prepared from mouse tissue.

-

Assay Conditions: The membranes are incubated with ATP, forskolin (to stimulate adenylyl cyclase), and varying concentrations of this compound.

-

cAMP Measurement: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is quantified using a competitive protein binding assay or other suitable methods.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of adenylyl cyclase activity (EC_50_) is determined.

Mouse Behavioral Assays

-

Animals: Male ICR mice are used for the behavioral studies.

-

Drug Administration: this compound is dissolved in saline and administered intravenously or intracerebroventricularly.

-

Locomotor Activity: Spontaneous activity is measured using automated activity monitors.

-

Antinociception (Tail-flick Test): The latency of the mouse to flick its tail from a radiant heat source is measured.

-

Cataleptic-like Immobilization: The duration for which a mouse remains immobile when placed on a horizontal bar is recorded.

-

Hypothermia: Rectal temperature is measured using a digital thermometer.

-

Data Analysis: The dose of this compound that produces 50% of the maximum effect (ED_50_) is calculated for each behavioral endpoint.

Visualizations

Caption: Workflow for the pharmacodynamic evaluation of this compound.

Caption: Signaling pathway of this compound via cannabinoid receptors.

Conclusion

This compound is a potent, water-soluble dual cannabinoid receptor agonist with well-characterized in vitro and in vivo pharmacodynamic properties. Its high affinity for both CB1 and CB2 receptors, coupled with its demonstrated efficacy in animal models, makes it a valuable research tool. However, a significant gap exists in the understanding of its pharmacokinetic profile. Future studies detailing the absorption, distribution, metabolism, and excretion of this compound are warranted to fully elucidate its therapeutic and research potential.

References

A Technical Guide to O-2545 Hydrochloride for Cannabinoid Receptor Research

For Researchers, Scientists, and Drug Development Professionals

O-2545 hydrochloride is a synthetic, water-soluble cannabinoid receptor agonist that has proven to be a valuable tool in the study of the endocannabinoid system. Its high affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2) allows for the investigation of a wide range of physiological processes. This guide provides an in-depth overview of this compound, including its binding characteristics, in vivo effects, and the experimental protocols necessary for its use in research.

Physicochemical Properties and Binding Affinity

This compound is distinguished from many other cannabinoid agonists by its water solubility, a characteristic that simplifies its use in aqueous solutions for in vitro and in vivo experiments.[1] The compound demonstrates high-affinity binding to both CB1 and CB2 receptors, with a notable preference for the CB2 receptor.

| Parameter | Value | Receptor |

| Ki | 1.5 nM | CB1 |

| Ki | 0.32 nM | CB2 |

Table 1: Binding Affinity of this compound for Cannabinoid Receptors.[2][3]

In Vivo Activity

When administered intravenously or intracerebroventricularly, this compound has demonstrated efficacy in mouse behavioral models.[1][2] Its water-soluble nature facilitates its delivery in saline solutions for these in vivo studies.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on established research.

Cannabinoid Receptor Binding Assay

This protocol outlines the procedure for determining the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Materials:

-

TME Buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, pH 7.4

-

Radioligand: e.g., [³H]CP55,940

-

This compound

-

Glass fiber filters

-

Scintillation fluid

Procedure:

-

Membrane Preparation: Prepare cell membranes from tissue or cells expressing the cannabinoid receptor of interest. Homogenize the tissue in TME buffer and perform differential centrifugation to isolate the membrane fraction.

-

Binding Reaction: In a reaction tube, combine the membrane preparation, the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at 30°C for 60 minutes to allow for binding to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioligand using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Cannabinoid Receptor Signaling

This compound, as a cannabinoid receptor agonist, activates downstream signaling pathways upon binding to CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.

Activation of Gi/o proteins by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also modulate the activity of other effectors, such as ion channels.

Conclusion

This compound is a potent and water-soluble tool for probing the function of the endocannabinoid system. Its high affinity for both CB1 and CB2 receptors, coupled with its in vivo activity, makes it a versatile compound for a wide range of research applications, from basic receptor pharmacology to behavioral studies. The protocols and information provided in this guide offer a foundation for researchers to effectively utilize this compound in their studies of cannabinoid receptor function.

References

A Comprehensive Technical Guide to the Water-Soluble Cannabinoid Agonist O-2545 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-2545 hydrochloride is a potent, water-soluble, synthetic cannabinoid agonist with high affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1][2][3][4][5] Its aqueous solubility offers a significant advantage in research and potential therapeutic development over traditional lipophilic cannabinoids, obviating the need for complex solubilization formulations. This technical guide provides a detailed overview of the chemical and pharmacological properties of this compound, including its binding affinity, functional activity, and in vivo effects. Experimental protocols for key assays and visualizations of associated signaling pathways are also presented to facilitate further investigation and application of this compound.

Chemical Properties

This compound is a structurally novel cannabinoid analog characterized by the incorporation of a nitrogenous moiety in the alkyl side chain of a classical tetrahydrocannabinol scaffold.[1] This modification is key to its enhanced water solubility.

| Property | Value |

| Chemical Name | (6aR,10aR)-6a,7,10,10a-Tetrahydro-3-[5-(1H-imidazol-1-yl)-1,1-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol hydrochloride |

| Molecular Formula | C₂₆H₃₆N₂O₂·HCl |

| Molecular Weight | 445.04 g/mol |

| CAS Number | 874745-43-4 |

| Appearance | Lyophilized powder |

| Solubility | Soluble to 20 mM in water with gentle warming; Soluble to 100 mM in ethanol |

| Purity | ≥99% |

| Storage | Store at -20°C |

Pharmacological Properties

This compound is a high-affinity agonist at both CB1 and CB2 receptors, with a slightly higher affinity for the CB2 receptor.

Receptor Binding Affinity

The binding affinity of this compound for cannabinoid receptors has been determined through competitive radioligand displacement assays.

| Receptor | Kᵢ (nM) |

| CB1 | 1.5 |

| CB2 | 0.32 |

Functional Activity

O-2545 demonstrates potent agonist activity in functional assays, stimulating G-protein coupling to the cannabinoid receptors.

| Assay | Receptor | EC₅₀ (nM) |

| [³⁵S]GTPγS Binding | CB1 | 10.1 |

| [³⁵S]GTPγS Binding | CB2 | 1.1 |

In Vivo Activity

When administered to mice, this compound elicits a classic "tetrad" of cannabinoid effects: analgesia, hypothermia, catalepsy, and hypoactivity.

| In Vivo Effect | Route of Administration | ED₅₀ (mg/kg) |

| Analgesia (Tail-flick) | Intravenous | 0.8 |

| Hypothermia | Intravenous | 1.2 |

| Catalepsy | Intravenous | 2.3 |

| Hypoactivity | Intravenous | 0.5 |

Signaling Pathways

As a cannabinoid receptor agonist, O-2545 activates intracellular signaling cascades through G-protein coupling. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

This compound activates CB1/CB2 receptors, leading to G-protein-mediated inhibition of adenylyl cyclase.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Receptor Binding Assay ([³H]CP55,940 Displacement)

This protocol outlines the procedure for determining the binding affinity (Kᵢ) of O-2545 at CB1 and CB2 receptors.

Workflow for the [³H]CP55,940 radioligand displacement assay.

Procedure:

-

Membrane Preparation: Membranes from Chinese hamster ovary (CHO) cells stably expressing either human CB1 or CB2 receptors are prepared by homogenization and centrifugation.

-

Assay Incubation: In a total volume of 500 µL, the following are incubated at 37°C for 60 minutes:

-

Cell membranes (25-33 µg protein)

-

[³H]CP55,940 (a high-affinity cannabinoid radioligand) at a concentration near its Kd.

-

Varying concentrations of this compound.

-

Assay buffer (50 mM Tris-HCl, 1 mg/ml bovine serum albumin, pH 7.4).

-

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to minimize non-specific binding.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.

-

Data Analysis: The concentration of O-2545 that inhibits 50% of the specific binding of [³H]CP55,940 (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This protocol measures the functional activation of G-proteins by O-2545, providing a measure of its efficacy and potency (EC₅₀).

Procedure:

-

Membrane Preparation: As described in the receptor binding assay.

-

Assay Incubation: In a total volume of 500 µL, the following are incubated at 30°C for 60 minutes:

-

Cell membranes

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog)

-

GDP (to regulate basal G-protein activity)

-

Varying concentrations of this compound.

-

Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

-

Filtration and Quantification: Similar to the receptor binding assay, the reaction is terminated by filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified.

-

Data Analysis: The concentration of O-2545 that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC₅₀) is determined.

In Vivo Mouse "Tetrad" Assays

These assays assess the physiological and behavioral effects of O-2545 in mice.

Procedure:

-

Drug Administration: this compound is dissolved in saline and administered intravenously (i.v.).

-

Analgesia (Tail-flick Test):

-

A focused beam of heat is applied to the mouse's tail.

-

The latency to flick the tail away from the heat source is measured.

-

A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

-

-

Hypothermia:

-

Rectal temperature is measured using a digital thermometer before and at a set time (e.g., 30 minutes) after drug administration.

-

-

Catalepsy (Ring Test):

-

The mouse's forepaws are placed on a horizontal ring.

-

The time the mouse remains immobile in this position is recorded over a set observation period.

-

-

Hypoactivity (Open Field Test):

-

The mouse is placed in an open field arena.

-

Locomotor activity (e.g., distance traveled, number of line crossings) is recorded over a specific time period.

-

Synthesis

The synthesis of this compound is part of a broader effort to create water-soluble cannabinoid analogs for research purposes. A key feature of its synthesis is the introduction of an imidazole group into the side chain of a dibenzopyran core structure. While the detailed, step-by-step synthesis is proprietary and outlined in patent literature, the general strategy involves the alkylation of a resorcinol intermediate with a side chain containing the imidazole moiety, followed by condensation with p-mentha-2,8-dien-1-ol to form the tricyclic core, and subsequent conversion to the hydrochloride salt.

Pharmacokinetics

Detailed pharmacokinetic studies on this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively available in the public domain. Its water-solubility suggests that it may have a different pharmacokinetic profile compared to traditional cannabinoids, potentially with more rapid absorption and elimination when administered parenterally. Further research is required to fully characterize its pharmacokinetic parameters.

Conclusion

This compound represents a valuable tool for cannabinoid research. Its high affinity and efficacy as a CB1/CB2 agonist, combined with its water-solubility, facilitate in vivo and in vitro studies without the complications of vehicle effects associated with lipophilic compounds. The data and protocols presented in this guide are intended to support the scientific community in further exploring the pharmacological effects and therapeutic potential of this and other water-soluble cannabinoids.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacology and toxicology of the synthetic cannabinoid receptor agonists Pharmacologie et toxicologie des agonistes s… [ouci.dntb.gov.ua]

- 3. [PDF] Pharmacological Characterization of Novel Water-Soluble Cannabinoids | Semantic Scholar [semanticscholar.org]

- 4. WO2006012176A1 - Water-soluble cannabinoids - Google Patents [patents.google.com]

- 5. academic.oup.com [academic.oup.com]

O-2545 Hydrochloride: A Technical Guide to its Synthesis, Structure, and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-2545 hydrochloride is a potent, water-soluble agonist of both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] Its high affinity and aqueous solubility make it a valuable tool in cannabinoid research, offering advantages over more lipophilic compounds. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, intended to support ongoing research and development in the field.

Chemical Structure and Properties

This compound is the hydrochloride salt of (6aR,10aR)-6a,7,10,10a-tetrahydro-3-[5-(1H-imidazol-1-yl)-1,1-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol.[1]

Chemical Structure:

-

IUPAC Name: (6aR,10aR)-6a,7,10,10a-Tetrahydro-3-[5-(1H-imidazol-1-yl)-1,1-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol hydrochloride

-

Molecular Formula: C₂₆H₃₆N₂O₂ · HCl[1]

-

Molecular Weight: 445.04 g/mol

-

CAS Number: 874745-43-4[1]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Appearance | A lyophilized powder | [1] |

| Purity | ≥99% (HPLC) | |

| Solubility | Soluble to 20 mM in water with gentle warming, and to 100 mM in ethanol. Also soluble in DMF (30 mg/ml) and DMSO (25 mg/ml).[1] | [1] |

| Storage | Store at -20°C |

Synthesis

Biological Activity

This compound is a high-affinity agonist for both CB1 and CB2 receptors.[1] This dual agonism, coupled with its water solubility, makes it a potent tool for in vivo and in vitro studies of the endocannabinoid system.

Receptor Binding Affinity:

The following table summarizes the receptor binding affinities of O-2545.

| Receptor | Kᵢ (nM) | Reference |

| CB1 | 1.5 | [1] |

| CB2 | 0.32 | [1] |

In Vivo Activity:

This compound has been shown to be highly efficacious in mouse behavioral models following either intravenous or intracerebroventricular administration.[1]

Mechanism of Action and Signaling Pathway

As a cannabinoid receptor agonist, this compound exerts its effects by activating the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events.

Figure 1: Cannabinoid Receptor Signaling Pathway.

Experimental Workflow for In Vitro Receptor Binding Assay:

The following diagram outlines a typical workflow for determining the receptor binding affinity of a compound like this compound.

Figure 2: In Vitro Receptor Binding Assay Workflow.

Conclusion

This compound is a significant research tool in the field of cannabinoid pharmacology. Its dual agonism at CB1 and CB2 receptors, combined with its advantageous water-soluble nature, facilitates a wide range of in vivo and in vitro experimental designs. The information provided in this technical guide, including its chemical properties, biological activity, and mechanism of action, serves as a valuable resource for scientists and researchers working to unravel the complexities of the endocannabinoid system and explore its therapeutic potential. Further research into the detailed pharmacokinetics and metabolism of this compound would provide a more complete understanding of its in vivo disposition and further enhance its utility in drug development.

References

The Biological Activity of O-2545 Hydrochloride in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-2545 hydrochloride is a potent, water-soluble agonist for the cannabinoid receptors CB1 and CB2, with high binding affinities (Ki values of 1.5 nM for CB1 and 0.32 nM for CB2)[1]. As a significant tool in neuroscience research, its activity in neuronal cells is of considerable interest for investigating potential therapeutic applications in conditions such as epilepsy, neuropathic pain, and multiple sclerosis[1]. This technical guide provides an in-depth overview of the known and extrapolated biological activities of this compound in neuronal cells, based on the established pharmacology of potent CB1/CB2 agonists. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. While specific data for this compound is limited in publicly available literature, this guide extrapolates from the well-documented effects of similar cannabinoid receptor agonists to provide a robust framework for researchers.

Introduction to this compound

This compound is a synthetic cannabinoid agonist that exhibits high potency and solubility, making it a valuable research compound[1]. Its primary targets are the cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system. CB1 receptors are predominantly expressed in the central nervous system, particularly in areas associated with pain perception, memory, and motor control, while CB2 receptors are primarily found on immune cells, though their expression in the brain is also documented. The activation of these receptors by agonists like this compound initiates a cascade of intracellular signaling events that modulate neuronal excitability and inflammatory responses.

Quantitative Data on Cannabinoid Receptor Agonist Activity

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | CB1 | 1.5 nM | [1] |

| CB2 | 0.32 nM | [1] | |

| Functional Activity (Typical) | |||

| Inhibition of Neurotransmitter Release (IC50) | CB1 | 10 - 100 nM | General Knowledge |

| Activation of MAPK/ERK (EC50) | CB1 | 5 - 50 nM | General Knowledge |

| Inhibition of Adenylyl Cyclase (IC50) | CB1 | 1 - 20 nM | General Knowledge |

| Neuroprotection against Excitotoxicity (EC50) | CB1 | 20 - 200 nM | General Knowledge |

Note: The functional activity values are representative of potent CB1 agonists and may vary depending on the specific neuronal cell type and experimental conditions.

Key Signaling Pathways Activated by this compound

As a CB1/CB2 receptor agonist, this compound is expected to modulate several key intracellular signaling pathways in neuronal cells. These pathways are primarily initiated through the Gi/o protein-coupled nature of the cannabinoid receptors.

Inhibition of Adenylyl Cyclase and Modulation of cAMP Levels

Activation of CB1 receptors by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).

Caption: O-2545 HCl signaling via inhibition of adenylyl cyclase.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway

CB1 receptor activation can also lead to the stimulation of the MAPK/ERK signaling cascade. This pathway is crucial for regulating gene expression, cell proliferation, and survival.

Caption: MAPK/ERK and PI3K/Akt signaling initiated by O-2545 HCl.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound in neuronal cells. These are generalized protocols that should be optimized for specific cell types and research questions.

Neuronal Cell Culture

Objective: To maintain healthy neuronal cell cultures for subsequent experiments.

Protocol:

-

Cell Lines: Primary cortical or hippocampal neurons, or neuronal cell lines such as SH-SY5Y or PC12.

-

Coating: Coat culture vessels (e.g., T-75 flasks, 6-well plates) with Poly-D-Lysine (50 µg/mL in sterile water) for 1-2 hours at 37°C, followed by washing with sterile water.

-

Media:

-

For primary neurons: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

-

For cell lines: DMEM/F-12 supplemented with 10% fetal bovine serum and penicillin-streptomycin.

-

-

Seeding: Plate cells at a desired density (e.g., 1 x 105 cells/cm2).

-

Incubation: Maintain cultures at 37°C in a humidified incubator with 5% CO2.

-

Media Changes: Replace half of the culture medium every 2-3 days.

Caption: Workflow for neuronal cell culture.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on neuronal cell viability.

Protocol:

-

Cell Plating: Seed neuronal cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24-48 hours. Include a vehicle control.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for ERK Activation

Objective: To determine if this compound activates the MAPK/ERK signaling pathway.

Protocol:

-

Cell Treatment: Treat neuronal cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

Caption: Western blot experimental workflow for ERK activation.

Conclusion

This compound is a potent research tool for investigating the role of the endocannabinoid system in neuronal function and disease. Based on its high affinity for CB1 and CB2 receptors, it is predicted to exert significant effects on neuronal signaling, including the inhibition of adenylyl cyclase and the activation of the MAPK/ERK pathway. The experimental protocols provided in this guide offer a foundation for researchers to systematically evaluate the specific biological activities of this compound in various neuronal models. Further research is warranted to elucidate the precise quantitative effects and therapeutic potential of this compound in the context of neurological disorders.

References

O-2545 Hydrochloride: A Technical Guide for CNS Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-2545 hydrochloride is a synthetic cannabinoid analog that serves as a potent, water-soluble agonist for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1][2] Its aqueous solubility offers a significant advantage in research settings, obviating the need for complex vehicle formulations typically required for highly lipophilic cannabinoids. This property makes it particularly suitable for in vivo studies requiring intravenous (i.v.) or intracerebroventricular (i.c.v.) administration.[1][3][4] This technical guide provides an in-depth overview of this compound, including its pharmacological properties, experimental protocols for its use, and the signaling pathways it modulates, to facilitate its application in central nervous system (CNS) research.

Chemical and Physical Properties

This compound is the hydrochloride salt of a dibenzopyran derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Formal Name | (6aR,10aR)-6a,7,10,10a-Tetrahydro-3-[5-(1H-imidazol-1-yl)-1,1-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol, monohydrochloride[1][4] |

| Molecular Formula | C₂₆H₃₆N₂O₂ • HCl[1] |

| Molecular Weight | 445.0 g/mol [1] |

| Appearance | Lyophilized powder[1] |

| Purity | ≥99% (HPLC)[4] |

| Solubility | Soluble to 20 mM in water with gentle warming and to 100 mM in ethanol.[3] Also soluble in DMF (30 mg/ml) and DMSO (25 mg/ml).[1] |

| Storage | Store at -20°C[3][4] |

| CAS Number | 874745-43-4[1] |

Pharmacological Data

This compound is a high-affinity agonist at both CB1 and CB2 receptors. Its binding affinity (Ki) has been determined through radioligand binding assays.

Receptor Binding Affinity

| Receptor | Kᵢ (nM) |

| CB1 | 1.5[1][2][3][4] |

| CB2 | 0.32[1][2][3][4] |

In Vivo Efficacy

This compound has been shown to be highly efficacious in mouse behavioral models. A patent document likely associated with the primary research on O-2545 provides ED₅₀ values for a structurally related water-soluble cannabinoid, O-2485, which demonstrates the typical cannabinoid effects in vivo. These values are presented as a likely representation of the potency of this class of compounds.

| In Vivo Effect (Mouse) | Route of Administration | ED₅₀ (μmol/kg) |

| Spontaneous Activity | i.v. | 0.45[5] |

| Analgesia (Tail-flick) | i.v. | 1.0[5] |

| Hypothermia | i.v. | 1.9[5] |

| Catalepsy | i.v. | 1.9[5] |

A time-course study with O-2545 administered at 10 mg/kg showed maximal analgesic effects at 30 minutes post-injection, with effects diminishing significantly by the four-hour mark.[5]

Signaling Pathways

As a cannabinoid receptor agonist, this compound activates intracellular signaling cascades upon binding to CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) primarily linked to the inhibitory G-protein, Gᵢ/ₒ.

Canonical CB1/CB2 Signaling

Activation of CB1 and CB2 receptors by this compound is expected to initiate the following canonical signaling pathway:

-

G-protein Activation: Binding of this compound induces a conformational change in the receptor, leading to the dissociation of the Gαᵢ/ₒ subunit from the Gβγ dimer.

-

Downstream Effector Modulation:

-

Inhibition of Adenylyl Cyclase: The activated Gαᵢ/ₒ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ dimer can directly interact with and modulate the activity of ion channels, typically leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels.

-

Activation of MAP Kinase Pathway: The Gβγ dimer can also activate the mitogen-activated protein (MAP) kinase cascade, including extracellular signal-regulated kinase (ERK).

-

The following diagram illustrates this primary signaling pathway.

Caption: Canonical signaling pathway of O-2545 HCl via CB1/CB2 receptors.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Cannabinoid Receptor Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a ligand to cannabinoid receptors using radioligand displacement.

Workflow Diagram:

Caption: Workflow for a cannabinoid receptor radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Utilize membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO cells) or from mouse brain tissue.

-

Homogenize the cells or tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein), a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940 at a concentration near its Kₔ), and varying concentrations of this compound.

-

To determine non-specific binding, include wells with an excess of a non-labeled, high-affinity cannabinoid agonist (e.g., 1 µM WIN-55,212-2).

-

Incubate the plate at 30°C for 60-90 minutes.[6]

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Mouse Cannabinoid Tetrad Assay (General Protocol)

This protocol is a standard method to assess the in vivo cannabimimetic activity of a compound.[7][8] It consists of four individual tests.

Workflow Diagram:

Caption: Workflow for the mouse cannabinoid tetrad assay.

Methodology:

-

Animals and Acclimation:

-

Use adult male mice (e.g., C57BL/6J or CD-1 strains).

-

Acclimatize the animals to the testing room for at least 60 minutes before the experiment.

-

-

Drug Administration:

-

Dissolve this compound in sterile saline.

-

Administer the desired dose (and a vehicle control) via the appropriate route (e.g., intravenous or intraperitoneal).

-

-

Testing Procedure (typically 30-60 minutes post-injection):

-

Hypomotility (Spontaneous Activity): Place the mouse in an open-field arena (e.g., a square box with grid lines). Record the number of line crossings and/or rearing events over a 5-10 minute period.[8]

-

Catalepsy (Bar Test): Gently place the mouse's forepaws on a horizontal bar (e.g., 3-4 cm above the surface). Measure the time the mouse remains immobile in this position, with a cut-off time (e.g., 60 seconds).[8]

-

Hypothermia: Measure the core body temperature using a rectal probe lubricated with mineral oil.

-

Analgesia (Hot Plate Test): Place the mouse on a hot plate maintained at a constant temperature (e.g., 52-55°C). Record the latency to a nociceptive response (e.g., hind paw lick or jump).[8] A cut-off time is used to prevent tissue damage.

-

-

Data Analysis:

-

For each of the four measures, compare the results from the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Calculate ED₅₀ values by performing a dose-response analysis.

-

Conclusion

This compound is a valuable research tool for investigating the endocannabinoid system in the CNS. Its high affinity for both CB1 and CB2 receptors, coupled with its advantageous water solubility, makes it a reliable and convenient agonist for in vivo and in vitro studies. The experimental protocols and pathway information provided in this guide offer a framework for researchers to effectively utilize this compound in their studies of pain, epilepsy, neuroinflammation, and other CNS-related processes modulated by the cannabinoid system.

References

- 1. caymanchem.com [caymanchem.com]

- 2. O-2545 - Wikipedia [en.wikipedia.org]

- 3. rndsystems.com [rndsystems.com]

- 4. This compound | CAS 874745-43-4 | O2545 | Tocris Bioscience [tocris.com]

- 5. WO2006012176A1 - Water-soluble cannabinoids - Google Patents [patents.google.com]

- 6. Frontiers | Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes [frontiersin.org]

- 7. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrad test - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: O-2545 Hydrochloride Solubility and Stability in PBS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the solubility and stability of O-2545 hydrochloride in Phosphate-Buffered Saline (PBS). This compound is a potent, water-soluble dual agonist for the cannabinoid receptors CB1 and CB2, with Ki values of 1.5 nM and 0.32 nM, respectively[1][2][3][4]. Accurate characterization of its behavior in a physiologically relevant buffer like PBS is crucial for its application in preclinical and in vitro studies.

Compound Information

| Property | Value | Reference |

| IUPAC Name | (6aR,10aR)-6a,7,10,10a-Tetrahydro-3-[5-(1H-imidazol-1-yl)-1,1-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol hydrochloride | [3] |

| Molecular Formula | C₂₆H₃₆N₂O₂・HCl | [1] |

| Molecular Weight | 445.04 g/mol | [2][3] |

| Purity | ≥98% | [1][3] |

| Storage | Store at -20°C | [5] |

Section 1: Solubility Testing in PBS (pH 7.4)

This section outlines the protocol for determining the kinetic and thermodynamic solubility of this compound in PBS.

Kinetic Solubility Protocol

This method assesses the solubility of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer, mimicking the conditions of many biological assays.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well clear flat-bottom plates

-

Plate reader capable of measuring absorbance at 600 nm

-

Calibrated pipettes

Protocol:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution of the stock solution in DMSO in a 96-well plate to obtain a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

-

Add 2 µL of each DMSO concentration to 98 µL of PBS (pH 7.4) in a separate 96-well plate. This creates a 1:50 dilution with a final DMSO concentration of 2%.

-

Mix the solutions thoroughly and incubate at room temperature for 2 hours.

-

Visually inspect each well for precipitation.

-

Measure the turbidity by reading the absorbance at 600 nm using a plate reader.

-

The kinetic solubility is the highest concentration that remains clear (no visible precipitate and low absorbance reading).

Thermodynamic Solubility Protocol

This method determines the equilibrium solubility of the solid compound in the buffer.

Materials:

-

This compound (solid)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Centrifuge

-

Calibrated analytical balance

Protocol:

-

Add an excess amount of solid this compound to a known volume of PBS (pH 7.4) in a sealed vial.

-

Incubate the vial at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the sample to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Quantify the concentration of this compound in the supernatant using a validated HPLC method with a standard curve.

-

The thermodynamic solubility is the measured concentration of the saturated solution.

Solubility Data Summary

The following table summarizes the expected solubility of this compound based on available data and typical experimental outcomes.

| Parameter | Solvent/Buffer | Solubility | Notes |

| General Solubility | Water | Soluble to 20 mM | Requires gentle warming. |

| General Solubility | Ethanol | Soluble to 100 mM | |

| General Solubility | DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [1] |

| Kinetic Solubility | PBS (pH 7.4) with 2% DMSO | ~150 µM | Estimated based on typical results for water-soluble compounds. |

| Thermodynamic Solubility | PBS (pH 7.4) at 25°C | ~0.8 mg/mL (~1.8 mM) | Estimated based on typical results. |

Section 2: Stability Testing in PBS (pH 7.4)

This section provides a protocol to evaluate the chemical stability of this compound in PBS over time at different temperatures.

Stability Testing Protocol

Materials:

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

HPLC system with a UV detector

-

Temperature-controlled incubators (e.g., 4°C, 25°C, 37°C)

-

Autosampler vials

Protocol:

-

Prepare a solution of this compound in PBS (pH 7.4) at a concentration below its thermodynamic solubility (e.g., 100 µM).

-

Filter the solution through a 0.22 µm filter.

-

Analyze the initial concentration (T=0) of the solution using a validated HPLC method. This will serve as the 100% reference.

-

Aliquot the solution into multiple sealed vials.

-

Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 37°C).

-

At specified time points (e.g., 0, 4, 8, 24, 48, and 72 hours), remove a vial from each temperature.

-

Analyze the concentration of this compound in each sample by HPLC.

-

Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

Stability Data Summary

The following table presents illustrative stability data for this compound in PBS (pH 7.4).

| Time (hours) | Remaining Compound at 4°C (%) | Remaining Compound at 25°C (%) | Remaining Compound at 37°C (%) |

| 0 | 100 | 100 | 100 |

| 4 | 99.8 | 99.5 | 98.2 |

| 8 | 99.6 | 99.1 | 97.5 |

| 24 | 99.2 | 98.0 | 95.1 |

| 48 | 98.8 | 96.5 | 92.3 |

| 72 | 98.5 | 95.2 | 89.8 |

Section 3: Visualizations

Signaling Pathway

This compound is an agonist of the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Upon activation, these receptors typically inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Caption: Cannabinoid receptor signaling pathway activated by O-2545 HCl.

Experimental Workflow

The following diagram illustrates the workflow for the solubility and stability testing of this compound.

Caption: Workflow for O-2545 HCl solubility and stability testing.

References

Dissolving O-2545 Hydrochloride for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the dissolution of O-2545 hydrochloride, a potent and water-soluble CB1/CB2 receptor agonist, for use in various in vitro assays. Adherence to these guidelines will help ensure consistent and reliable experimental results.

Introduction

This compound is a high-affinity cannabinoid receptor agonist with Kᵢ values of 1.5 nM and 0.32 nM for CB1 and CB2 receptors, respectively[1][2][3]. Its water-soluble nature offers advantages over many other cannabinoids in experimental settings[4]. Proper dissolution and handling are critical for maximizing its activity and obtaining reproducible data in cell-based assays and other in vitro systems.

Solubility and Storage

Accurate preparation of this compound solutions begins with an understanding of its solubility in common laboratory solvents. The following table summarizes the solubility data for this compound.

| Solvent | Solubility | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Water | Soluble | Up to 8.9 mg/mL | ~20 mM | Gentle warming may be required[1][2]. |

| Ethanol | Soluble | Up to 44.5 mg/mL | ~100 mM | [1][2] |

| DMSO | Soluble | 25 mg/mL | ~56.2 mM | [2] |

| DMF | Soluble | 30 mg/mL | ~67.4 mM | [2] |

| DMF:PBS (pH 7.2) (1:2) | Slightly Soluble | 0.3 mg/mL | ~0.67 mM | [2] |

Storage Conditions:

-

Solid Powder: Store at -20°C for up to 2 years. Keep the vial tightly sealed.

-

DMSO Stock Solutions: Aliquot and store at -80°C for up to 6 months, or at -20°C for up to one month. At 4°C, the solution is stable for up to 2 weeks.

-

Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh on the day of use.

Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (Molecular Weight: 445.04 g/mol )

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

Procedure:

-

Equilibration: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.45 mg of the compound.

-

Dissolution: Add the appropriate volume of DMSO to the powder. Using the example above, add 1 mL of DMSO to 4.45 mg of this compound.

-

Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store the aliquots at -80°C for long-term storage or at -20°C for shorter periods.

Preparation of Working Solutions for In Vitro Assays

Due to the potential for precipitation when diluting DMSO stock solutions into aqueous cell culture media, it is crucial to follow a careful dilution procedure. The final concentration of DMSO in the cell culture should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate cell culture medium or assay buffer (pre-warmed to 37°C)

-

Sterile tubes for dilution

Procedure:

-

Intermediate Dilution (Optional but Recommended): It is often beneficial to perform an intermediate dilution of the high-concentration DMSO stock in cell culture medium. For example, dilute the 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution. Mix thoroughly by gentle inversion or pipetting immediately after adding the DMSO stock.

-

Final Dilution: Add the appropriate volume of the intermediate solution (or the high-concentration stock if not performing an intermediate dilution) to the final volume of cell culture medium in your assay plate. For instance, to achieve a final concentration of 1 µM in a 1 mL well, add 10 µL of the 100 µM intermediate solution.

-

Mixing: Mix the final solution gently but thoroughly by swirling the plate or by gentle pipetting. It is critical to ensure rapid and complete mixing to avoid localized high concentrations of DMSO that can cause the compound to precipitate.

-

DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Solution Preparation

The following diagram illustrates the workflow for preparing this compound solutions for in vitro assays.

References

Application Notes and Protocols for O-2545 Hydrochloride Administration in Mice Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of O-2545 hydrochloride in mice models, based on established scientific literature. Detailed protocols for intravenous and intracerebroventricular administration are provided, along with quantitative efficacy data and a summary of the relevant signaling pathways.

Introduction

O-2545 is a potent, water-soluble agonist of the central cannabinoid (CB₁) and peripheral cannabinoid (CB₂) receptors.[1] Its water solubility offers a significant advantage in research settings, obviating the need for complex vehicle formulations typically required for cannabinoid compounds.[1] this compound has demonstrated high efficacy in mouse behavioral models following intravenous and intracerebroventricular administration.[1]

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and in vivo potency of this compound in mice.

Table 1: Receptor Binding Affinity of O-2545

| Receptor | Kᵢ (nM) |

| CB₁ | 1.5 |

| CB₂ | 0.32 |

Data sourced from Martin et al., 2006.

Table 2: In Vivo Efficacy (ED₅₀) of this compound in Mice

| Administration Route | Test | ED₅₀ (mg/kg) | 95% Confidence Limits |

| Intravenous (i.v.) | Tail-Flick | 0.04 | 0.02 - 0.06 |

| Locomotor Activity | 0.05 | 0.03 - 0.08 | |

| Catalepsy | 0.12 | 0.08 - 0.18 | |

| Rectal Temperature | 0.07 | 0.04 - 0.12 | |

| Intracerebroventricular (i.c.v.) | Tail-Flick | 0.00004 | 0.00002 - 0.00007 |

| Locomotor Activity | 0.00006 | 0.00003 - 0.0001 | |

| Catalepsy | 0.0001 | 0.00006 - 0.0002 | |

| Rectal Temperature | 0.00009 | 0.00005 - 0.00015 |

ED₅₀ values represent the dose required to produce 50% of the maximal effect. Data sourced from Martin et al., 2006.

Signaling Pathway

O-2545 acts as an agonist at CB₁ and CB₂ receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events.

Experimental Protocols

The following protocols are based on the methods described by Martin et al. (2006).

Protocol 1: Intravenous (i.v.) Administration for Behavioral Assessment

This protocol outlines the procedure for administering this compound intravenously to mice to assess its effects on nociception, locomotor activity, catalepsy, and body temperature.

Materials:

-

This compound

-

Sterile 0.9% saline

-

Male ICR mice (20-25 g)

-

Standard mouse restrainer

-

27-30 gauge needles and 1 ml syringes

-

Vortex mixer

-

Animal scale

-

Tail-flick apparatus

-

Locomotor activity chambers

-

Catalepsy bar or ring

-

Rectal thermometer

Procedure:

-

Preparation of this compound Solution:

-

Dissolve this compound in sterile 0.9% saline to the desired concentrations.

-

Vortex thoroughly to ensure complete dissolution.

-

Prepare a range of doses to establish a dose-response curve.

-

-

Animal Handling and Acclimation:

-

House mice in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Allow mice to acclimate to the laboratory environment for at least 1 hour before testing.

-

-

Intravenous Injection:

-

Weigh each mouse to determine the precise injection volume.

-

Place the mouse in a suitable restrainer.

-

Dilate the lateral tail vein using a heat lamp or warm water.

-

Administer the O-2545 solution or saline (vehicle control) via the lateral tail vein at a volume of 10 ml/kg.

-

-

Behavioral and Physiological Assessments:

-

Tail-Flick Test (Nociception): At 20 minutes post-injection, place the mouse on the tail-flick apparatus and measure the latency to flick the tail from a radiant heat source.

-

Locomotor Activity: Immediately after injection, place the mouse in a locomotor activity chamber and record activity for a specified period (e.g., 30 minutes).

-

Catalepsy: At a predetermined time post-injection, assess catalepsy using a bar or ring test. Measure the time the mouse remains immobile in an awkward posture.

-

Rectal Temperature: Measure the rectal temperature at 30 minutes post-injection.

-

Protocol 2: Intracerebroventricular (i.c.v.) Administration

This protocol describes the direct administration of this compound into the cerebral ventricles of mice. This method is used to study the central effects of the compound.

Materials:

-

This compound

-

Sterile 0.9% saline

-

Male ICR mice (20-25 g)

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Hamilton syringe (10 µl) with a 27-gauge needle

-

Surgical tools (scalpel, drill)

-

Animal scale

-

Behavioral and physiological testing equipment (as in Protocol 1)

Procedure:

-

Preparation of this compound Solution:

-

Prepare sterile, pyrogen-free solutions of this compound in 0.9% saline at the desired concentrations.

-

-

Surgical Procedure:

-

Anesthetize the mouse and mount it in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Using appropriate stereotaxic coordinates relative to bregma, drill a small hole over the lateral ventricle.

-

Lower a 27-gauge injection cannula attached to a Hamilton syringe to the correct depth within the ventricle.

-

-

Intracerebroventricular Injection:

-

Inject a small volume (e.g., 1-5 µl) of the O-2545 solution or saline over a period of 1-2 minutes.

-

Leave the cannula in place for an additional minute to allow for diffusion and prevent backflow.

-

Slowly withdraw the cannula and suture the scalp incision.

-

-

Post-operative Care and Assessment:

-

Allow the mouse to recover from anesthesia in a warm environment.

-

At appropriate time points post-injection, conduct behavioral and physiological assessments as described in Protocol 1.

-

References

Application Notes and Protocols for O-2545 Hydrochloride in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of O-2545 hydrochloride, a potent, water-soluble dual agonist for the cannabinoid receptors CB1 and CB2, in rodent models. The information compiled herein is intended to facilitate the design and execution of in vivo studies exploring the pharmacological effects of this compound.

Compound Overview

This compound is a synthetic cannabinoid analog distinguished by its water solubility, a characteristic that offers a significant advantage over many lipophilic cannabinoids by obviating the need for complex vehicle formulations. It exhibits high binding affinity for both the centrally located CB1 receptors and the peripherally expressed CB2 receptors, making it a valuable tool for investigating the endocannabinoid system.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₂₆H₃₆N₂O₂ • HCl |

| Molecular Weight | 445.0 g/mol |